N-Acetyl-2,6-dichlorodiphenylamine-d5
Description
Rationale for Deuterium (B1214612) Incorporation in Aromatic Amine Derivatives
The strategic replacement of hydrogen with its heavier isotope, deuterium, in aromatic amine derivatives is a well-established practice in medicinal and analytical chemistry. nih.gov Aromatic amines are functional groups present in numerous pharmaceuticals. nih.gov The rationale for deuteration is multifaceted:
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-protium (C-H) bond. This difference can lead to a slower rate of reaction for processes that involve the cleavage of this bond, an effect known as the kinetic isotope effect. symeres.com In drug development, this can be exploited to slow down metabolic processes at specific sites in a molecule, potentially improving its pharmacokinetic profile. nih.govresearchgate.net
Internal Standards for Bioanalysis: In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for use as internal standards. aptochem.comscispace.com Because they co-elute with the non-labeled analyte and exhibit nearly identical behavior during sample extraction and ionization, they can effectively compensate for variations in the analytical process, leading to highly accurate and precise measurements. aptochem.com
Mechanistic Elucidation: Deuterium labeling is a powerful tool for investigating the mechanisms of chemical reactions and metabolic pathways. symeres.comucsb.edu By observing where and how deuterium is retained or lost in a molecule, researchers can deduce the intricate steps of a biological or chemical transformation. nih.gov
Deuterium is often preferred over other stable isotopes like ¹³C and ¹⁵N for labeling because hydrogen is abundant in organic molecules and deuterated starting materials are often more accessible and cost-effective. aptochem.com
Overview of Research Paradigms Utilizing Deuterated Analogs for Mechanistic and Analytical Investigations
The use of deuterated analogs like N-Acetyl-2,6-dichlorodiphenylamine-d5 falls into two primary research paradigms: analytical and mechanistic.
Analytical Investigations: The predominant use of deuterated compounds is in quantitative bioanalysis, where they serve as ideal internal standards for mass spectrometry. scioninstruments.com When analyzing complex samples such as plasma or urine, matrix effects can suppress or enhance the ionization of the target analyte, leading to inaccurate results. clearsynth.com A deuterated internal standard is added to the sample at a known concentration and experiences the same matrix effects as the unlabeled analyte. clearsynth.com By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, ensuring the data is robust, reproducible, and accurate. aptochem.comscioninstruments.com This approach is fundamental in pharmacokinetic studies, which track how a drug is absorbed, distributed, metabolized, and excreted (ADME). diagnosticsworldnews.com
Mechanistic Investigations: In mechanistic studies, deuterium labeling helps unravel complex biochemical processes. symeres.com For instance, in drug metabolism research, deuterating a specific position on a drug molecule can help identify the primary sites of metabolic attack by enzymes like cytochrome P450. nih.gov If the metabolism slows down significantly compared to the non-deuterated version, it confirms that the deuterated position is a key metabolic site. hyphadiscovery.com This information is critical for understanding a drug's potential for producing toxic metabolites and for designing safer, more effective drug candidates. researchgate.net
Academic Research Scope and Methodological Objectives for this compound
The primary methodological objective for this compound is to serve as a high-fidelity internal standard for the quantitative determination of its unlabeled counterpart using hyphenated analytical techniques, most notably High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). nih.govsigmaaldrich.com
The research scope includes:
Method Development and Validation: Developing and validating robust analytical methods to detect and quantify trace amounts of N-Acetyl-2,6-dichlorodiphenylamine in complex biological matrices like plasma, blood, or urine. clearsynth.comnih.gov
Pharmacokinetic and Drug Metabolism Studies: In the context of research on NSAIDs like Aceclofenac, which is known to have multiple metabolites, accurate quantification of each related compound is essential. nih.govsigmaaldrich.com N-Acetyl-2,6-dichlorodiphenylamine could be an impurity from synthesis or a minor metabolite. Using the d5-labeled standard allows for its precise measurement in studies that aim to build a complete metabolic profile of a parent drug.
Impurity Profiling: In pharmaceutical manufacturing, quantifying specific impurities is a critical aspect of quality control. This compound can be used as a reference standard to accurately measure the level of the corresponding non-deuterated impurity in a drug substance or product.
The use of a stable isotope-labeled standard with a significant mass increase (+5 Da) ensures that its mass spectrometric signal is clearly resolved from the natural isotope distribution of the analyte, which is particularly important for molecules containing chlorine atoms that have their own distinct isotopic patterns. aptochem.com
Data Tables
Table 1: Physicochemical Properties of this compound
This table summarizes key identifiers and properties of the compound.
| Property | Value |
| Chemical Formula | C₁₄H₇D₅Cl₂NO |
| Exact Mass | 290.06 g/mol |
| Parent Compound | N-Acetyl-2,6-dichlorodiphenylamine |
| Parent Compound Formula | C₁₄H₁₂Cl₂NO |
| Parent Compound Mass | 285.16 g/mol |
| Isotopic Label | Deuterium (D, ²H) |
| Number of Labels | 5 |
Table 2: Mass Spectrometry Application
This interactive table illustrates the mass-to-charge ratio (m/z) difference that enables differentiation in a mass spectrometer.
| Compound | Mass (Da) | Mass Difference (Da) | Application |
| N-Acetyl-2,6-dichlorodiphenylamine | 285.16 | - | Analyte (Target Compound) |
| This compound | 290.06 | +4.9 | Internal Standard |
Properties
Molecular Formula |
C₁₄H₆D₅Cl₂NO |
|---|---|
Molecular Weight |
285.18 |
Synonyms |
N-(2,6-Dichlorophenyl)-N-phenyl-acetamide-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for N Acetyl 2,6 Dichlorodiphenylamine D5
Retrosynthetic Analysis for Deuterated Aromatic Amine Structures
A retrosynthetic analysis of N-Acetyl-2,6-dichlorodiphenylamine-d5 suggests several potential synthetic pathways. The most straightforward disconnection is the amide bond, pointing to N-(2,6-dichlorophenyl)aniline-d5 (also known as 2,6-dichlorodiphenylamine-d5) as the immediate precursor, which would be acetylated in the final step.
Further disconnection of the precursor, 2,6-dichlorodiphenylamine-d5, at the C-N bond between the two aromatic rings suggests two primary synthetic strategies:
Synthesis from a deuterated precursor: This approach involves coupling a deuterated building block, such as aniline-d5, with 1-bromo-2,6-dichlorobenzene or a similar halogenated aromatic compound. This method offers precise control over the location of the deuterium (B1214612) labels but may require a multi-step synthesis of the deuterated starting material.
Late-stage deuteration: This strategy involves first synthesizing the non-labeled (protiated) 2,6-dichlorodiphenylamine (B195790) or N-Acetyl-2,6-dichlorodiphenylamine and then introducing deuterium via a hydrogen-deuterium (H-D) exchange reaction. acs.org This approach is often more atom-economical and can be more efficient if a selective H-D exchange protocol is available. acs.orgnih.gov Given that the five deuterium atoms are on the unsubstituted phenyl ring, late-stage deuteration would be directed at the more electron-rich ring of 2,6-dichlorodiphenylamine, which is activated towards electrophilic substitution by the secondary amine.
Deuterium Incorporation Techniques and Precursor Synthesis
Achieving regioselectivity—the specific placement of deuterium atoms—is crucial. For this compound, the five deuterium atoms are located on the phenyl ring not substituted with chlorine atoms.
Acid-Catalyzed H-D Exchange: This is a common method for deuterating aromatic rings. researchgate.net Strong deuterated acids like deuterated trifluoroacetic acid (CF3COOD) or deuterated triflic acid (TfOD) can act as both the catalyst and the deuterium source. nih.govresearchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where deuterium is incorporated at the most electron-rich positions. nih.gov In the case of 2,6-dichlorodiphenylamine, the phenyl ring is activated by the amine nitrogen, making the ortho and para positions susceptible to deuteration. The dichlorinated ring, however, is strongly deactivated by the electron-withdrawing chlorine atoms. This inherent difference in reactivity allows for the selective deuteration of the unsubstituted ring.
Metal-Catalyzed H-D Exchange: Transition metal catalysts, particularly those based on iridium, ruthenium, and palladium, are powerful tools for regioselective C-H activation and deuteration. acs.orgtcichemicals.com These methods can offer different selectivity compared to acid catalysis and may proceed under milder conditions. soton.ac.uk For example, certain iridium complexes can direct deuteration to positions ortho to a directing group, such as an amide. acs.org
Deutero-decarboxylation: An alternative strategy involves the synthesis of a carboxylic acid precursor, such as N-acetyl-2-(2,6-dichloroanilino)benzoic acid, followed by a deutero-decarboxylation reaction to introduce a deuterium atom at a specific position. rsc.org
Catalytic Hydrogen-Deuterium Exchange (HDX) is a powerful technique for introducing deuterium into organic molecules. nih.govrsc.org These protocols can be broadly categorized as homogeneous or heterogeneous.
| Catalyst System | Deuterium Source | Typical Substrates | Key Features | References |
| Homogeneous Catalysis | ||||
| CF₃COOD or TfOD | CF₃COOD / TfOD | Aromatic amines, amides | Metal-free; deuterates electron-rich positions. | nih.gov, researchgate.net, researchgate.net |
| Iridium Complexes (e.g., Crabtree's catalyst) | D₂ Gas | Acetanilides, amines | High efficiency for directed deuteration. | acs.org |
| Ruthenium Complexes (e.g., Shvo catalyst) | D₂O, Isopropanol-d8 | Amines, Alcohols | Effective for deuteration at α and β positions to nitrogen. | , acs.org |
| Heterogeneous Catalysis | ||||
| Pd/C | D₂ Gas or D₂O | Aromatic systems, alkenes | Widely available, simple conditions; can also cause reduction. | soton.ac.uk, nih.gov |
| Tris(pentafluorophenyl)borane | D₂O | Electron-rich aromatics | Metal-free, mild conditions. | tcichemicals.com |
An interactive data table summarizing various catalytic H-D exchange protocols.
For the synthesis of this compound, a late-stage H-D exchange on the pre-formed N-Acetyl-2,6-dichlorodiphenylamine using a system like CF3COOD would likely be effective in selectively deuterating the activated phenyl ring. nih.gov
The goal of synthesis is to produce the target compound with high isotopic enrichment (typically >98% deuterium incorporation) and high chemical purity. nih.gov It is nearly impossible to synthesize a 100% isotopically pure compound, resulting in a mixture of isotopologues (molecules that differ only in their isotopic composition). nih.gov
Factors influencing isotopic enrichment include:
The deuterium source: The purity of the deuterium source, such as D₂O or D₂ gas, is critical. neulandlabs.com
Reaction conditions: Temperature, reaction time, and catalyst loading can be optimized to maximize deuterium incorporation. nih.gov
Back-exchange: During workup and purification, there is a risk of the newly incorporated deuterium atoms exchanging back to protons, especially if protic solvents (like H₂O or methanol) are used. youtube.comyoutube.com This is minimized by using deuterated solvents or carefully controlled, non-aqueous workup procedures.
Characterization of Synthetic Products for Isotopic Abundance and Positional Labeling
After synthesis, the product must be rigorously characterized to confirm its structure, determine the level of isotopic enrichment, and verify the positions of the deuterium labels. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this purpose. nih.govrsc.org
| Analytical Technique | Information Provided | Advantages | Limitations | References |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment (%D), molecular formula confirmation. | High sensitivity, low sample consumption, rapid analysis. | Provides limited information on the exact position of labels. | nih.gov, researchgate.net, rsc.org |
| Tandem MS (MS/MS) | Positional information via fragmentation patterns. | Can help locate the region of deuteration within the molecule. | Fragmentation may not be specific enough to pinpoint exact positions. | nih.gov, researchgate.net |
| ¹H NMR | Confirms positions of deuteration by observing the disappearance of proton signals. | Provides precise positional information. | Less sensitive than MS; cannot directly observe deuterium. | rsc.org, rsc.org |
| ²H NMR (Deuterium NMR) | Directly observes and confirms the positions of deuterium atoms. | Direct detection of deuterium provides unambiguous positional proof. | Requires specialized equipment; lower sensitivity. | rsc.org |
| ¹³C NMR | Confirms overall structure; C-D coupling can indicate deuteration. | Verifies the integrity of the carbon skeleton. | C-D coupling can be complex to interpret. | rsc.org |
A comparison of analytical techniques used for the characterization of deuterated compounds.
For this compound, HR-MS would be used to analyze the ion cluster and calculate the percentage of d5 isotopologue relative to d0-d4 species. researchgate.net ¹H NMR would be used to confirm the absence of signals for the five aromatic protons on the unsubstituted ring, while ²H NMR would show a signal in that region, confirming the successful and regioselective labeling. rsc.org
Scalability and Efficiency in Deuterated Compound Synthesis
Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents challenges related to cost, safety, and robustness. researchgate.net The development of scalable deuteration methods is crucial as more deuterated compounds advance as active pharmaceutical ingredients. nih.govresearchgate.net
Key considerations for scalability include:
Cost and Availability of Reagents: Deuterium gas (D₂) and deuterated solvents (D₂O) are significantly more expensive than their protiated counterparts. Efficient use and recycling of these materials are important. neulandlabs.com
Reaction Conditions: High-pressure reactions (often required when using D₂ gas) or cryogenic conditions can be difficult and costly to implement on a large scale. Protocols that operate at or near atmospheric pressure and ambient temperature are preferred.
Process Safety: Handling D₂ gas requires specialized equipment due to its flammability. Methods using D₂O as the deuterium source are often considered safer for large-scale operations.
Late-stage H-D exchange reactions are often more scalable and cost-effective than a lengthy de novo synthesis from deuterated starting materials, as they reduce the number of synthetic steps that must be performed with expensive isotopically labeled materials. acs.org
Advanced Analytical Methodologies Employing N Acetyl 2,6 Dichlorodiphenylamine D5
Principles and Applications of Stable Isotope Dilution Mass Spectrometry (IDMS)
Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte. By measuring the ratio of the native analyte to the stable isotope-labeled internal standard, accurate quantification can be achieved, even in the presence of sample loss during preparation or variations in instrument response.
Role of Internal Standards in Mitigating Matrix Effects and Enhancing Quantitation Accuracy
One of the most significant challenges in quantitative analysis, especially with liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), is the phenomenon of matrix effects. Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. researchgate.netnih.gov This can result in significant inaccuracies in quantification.
A stable isotope-labeled internal standard, such as N-Acetyl-2,6-dichlorodiphenylamine-d5, is the ideal tool to compensate for these matrix effects. Because the internal standard is chemically and physically almost identical to the analyte, it is assumed to experience the same variations in extraction recovery, chromatographic retention, and ionization efficiency. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement affecting the analyte is mirrored by the internal standard, thus canceling out the effect and leading to a more accurate and precise measurement. researchgate.net The use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard is a common practice to correct for alterations in the signal. nih.govresearchgate.net
However, it is crucial that the SIL internal standard co-elutes perfectly with the unlabeled analyte for effective compensation of matrix effects. researchgate.netresearchgate.net Even slight separations in retention time, sometimes caused by the deuterium (B1214612) isotope effect, can lead to differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement, compromising the accuracy of the results. researchgate.netresearchgate.net
Utilization in Ultra-Trace and High-Throughput Quantitative Analysis
The high sensitivity and specificity of mass spectrometry, combined with the precision afforded by isotope dilution, make this approach exceptionally well-suited for ultra-trace and high-throughput quantitative analysis. In many bioanalytical and environmental applications, the concentration of the target analyte is extremely low, often in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.
For instance, in pharmacokinetic studies of drugs like diclofenac (B195802), it is essential to accurately measure low concentrations in biological fluids. nih.gov Validated LC-MS/MS methods for diclofenac have achieved lower limits of quantification (LLOQ) in the range of 1 to 24.2 ng/mL in human plasma. lew.rofishersci.com The use of a deuterated internal standard is critical in these assays to ensure reliability at such low concentrations. The robustness of the isotope dilution method also lends itself to high-throughput screening, where rapid and reliable quantification of numerous samples is required. Simple sample preparation techniques, such as protein precipitation, can be employed, with the internal standard compensating for potential analyte loss and matrix variability. lew.ro
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the selective and sensitive quantification of small molecules in complex mixtures. The chromatographic separation reduces the complexity of the sample entering the mass spectrometer, while the mass spectrometer provides highly specific detection based on the mass-to-charge ratio (m/z) of the ions.
Development of Chromatographic Separation Methods for Isotopologues
The ideal chromatographic method for isotope dilution analysis ensures the co-elution of the analyte and its stable isotope-labeled internal standard. researchgate.netresearchgate.net Reversed-phase liquid chromatography (RPLC) is a widely used separation technique. lew.ro For the analysis of diclofenac and its related compounds, C18 columns are commonly employed. lew.roubbcluj.ro
A potential challenge with deuterated standards is the "isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time on a reversed-phase column. researchgate.net This can be problematic if the separation is significant enough to cause differential matrix effects. researchgate.netresearchgate.net In some cases, using a column with slightly lower resolution can be an effective strategy to ensure the analyte and its deuterated analog co-elute. researchgate.net
The mobile phase composition is also critical for achieving good peak shape and retention. For diclofenac analysis, mobile phases often consist of a mixture of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol. nih.govlew.ro The aqueous phase is typically acidified with formic acid or acetic acid to improve peak shape and ionization efficiency in positive ion mode, or used with a buffer like ammonium (B1175870) acetate. nih.govlew.ro
Table 1: Example Chromatographic Conditions for the Analysis of Diclofenac and its Isotopologues
| Parameter | Condition 1 | Condition 2 |
| Column | Gemini NX – C18, 50×2.0 mm, 3µm lew.ro | Accucore RP-MS, 2.6 µm fishersci.com |
| Mobile Phase A | Water with 0.2% acetic acid lew.ro | Water with 70% formic acid fishersci.com |
| Mobile Phase B | Acetonitrile lew.ro | Not specified |
| Elution | Isocratic: 47:53 (A:B) lew.ro | Gradient |
| Flow Rate | 0.6 mL/min lew.ro | Not specified |
| Injection Volume | 5 µL lew.ro | Not specified |
Optimization of Ionization Parameters and Fragmentation Pathways in Mass Spectrometry
Electrospray ionization (ESI) is a common ionization technique for the analysis of moderately polar compounds like this compound and its analogs. ESI can be operated in either positive or negative ion mode. The choice of polarity depends on the acidic or basic nature of the analyte. For diclofenac, which has a carboxylic acid group, negative ion mode is often preferred, monitoring the deprotonated molecule [M-H]⁻. lew.roubbcluj.ro However, positive ion mode has also been successfully used. nih.govijpsonline.com
In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and then fragmented in a collision cell to produce product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. The selection of precursor and product ion transitions is a critical step in method development. For diclofenac in negative ion mode, a common transition is the fragmentation of the precursor ion at m/z 294/296 (due to the presence of two chlorine atoms) to a product ion at m/z 250/252. lew.ro
For a deuterated internal standard like this compound, the precursor ion will have a higher mass-to-charge ratio. The fragmentation pathways are generally expected to be similar to the non-deuterated analog, but the specific transitions must be determined experimentally. The optimization of MS parameters such as nebulizer gas flow, drying gas temperature, and collision energy is crucial for maximizing the signal intensity of the desired transitions.
Table 2: Example Mass Spectrometry Parameters for Diclofenac Analysis
| Parameter | Setting 1 (Negative Ion Mode) ubbcluj.ro | Setting 2 (Positive Ion Mode) ijpsonline.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 294.0 | 296.10 |
| Product Ion (m/z) | 250.0 | 250 |
| Internal Standard | Diclofenac acetophenyl ring-13C6 | Fluconazole |
| IS Precursor Ion (m/z) | 300.1 | 307.20 |
| IS Product Ion (m/z) | 256.1 | 220 |
| Collision Energy (CE) | 5 V | Not Specified |
Strategies for Addressing Deuterium Loss and Exchange in LC-MS/MS
A potential issue with deuterated internal standards is the possibility of deuterium atoms exchanging with hydrogen atoms from the solvent or matrix, a process known as back-exchange. mdpi.com This is more likely to occur with deuterons attached to heteroatoms (O, N, S) but can also happen at activated carbon centers under certain pH conditions. mdpi.com Such an exchange would alter the mass of the internal standard, leading to inaccurate quantification.
The stability of the deuterium label is therefore a critical consideration. For this compound, the deuterons are on the phenyl ring, which are generally stable under typical LC-MS conditions. However, it is essential to evaluate the stability of the internal standard during method development. This can be done by incubating the deuterated standard in the sample matrix or mobile phase for extended periods and monitoring for any decrease in the deuterated signal or increase in the non-deuterated signal. ijpsonline.com
Strategies to minimize deuterium exchange include:
Careful selection of pH: Avoiding strongly acidic or basic conditions in the mobile phase and sample preparation can help maintain the stability of the deuterium label. mdpi.com
Using aprotic solvents: Where possible, using aprotic solvents can reduce the source of protons for exchange.
Minimizing sample storage and analysis time: Reducing the time the sample is exposed to conditions that might promote exchange can be beneficial. ijpsonline.com
Using ¹³C or ¹⁵N labeled standards: When deuterium instability is a significant issue, using internal standards labeled with heavier stable isotopes like ¹³C or ¹⁵N can be a more robust, albeit more expensive, alternative, as these are not subject to exchange. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For analytes like diclofenac metabolites, which are not inherently volatile, GC-MS analysis necessitates specific chemical modification procedures.
Derivatization is a crucial step in preparing non-volatile analytes like diclofenac and its metabolites for GC-MS analysis. The process involves chemically modifying the analyte to increase its volatility and thermal stability, which are prerequisites for successful gas-phase separation. The primary target for derivatization in the parent compound, diclofenac, is its carboxylic acid group. In its acetylated metabolite, the focus remains on ensuring the entire molecule is suitable for GC.
Common derivatization approaches include:
Silylation: This is a widely used technique where an active hydrogen in the molecule is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. researchgate.netdergipark.org.tr The silylation of any residual hydroxyl or carboxyl groups enhances the thermal stability and volatility of the analyte. dergipark.org.tr
Acylation/Esterification: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or ethyl chloroformate (ECF) can be used. nih.govnih.gov PFPA, for instance, reacts with diclofenac to form an indolinone derivative, a cyclized structure that is more volatile and provides excellent sensitivity. nih.gov Similar reactions are expected for its metabolites.
Methylation: Using reagents like methyl iodide, acidic compounds can be converted into their more volatile methyl esters. researchgate.net
The choice of derivatization reagent is critical and is optimized to achieve maximum sensitivity and recovery. For this compound, the derivatization strategy would mirror that of the non-deuterated analyte to ensure they exhibit similar chromatographic behavior.
| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Active hydrogens (e.g., -OH, -COOH) | Trimethylsilyl (TMS) ether/ester |
| Pentafluoropropionic anhydride | PFPA | Amine and hydroxyl groups | Indolinone derivative (via cyclization) |
| Ethyl Chloroformate | ECF | Carboxylic acids | Ethyl ester |
This table summarizes common derivatization reagents used for compounds structurally related to this compound.
Once the derivatized analyte enters the mass spectrometer, it is ionized before being detected. The two common ionization techniques, Electron Ionization (EI) and Chemical Ionization (CI), produce distinct fragmentation patterns that are used for structural elucidation and quantification.
Electron Ionization (EI): This is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the molecule, causing extensive and reproducible fragmentation. For the indolinone derivative of diclofenac, characteristic ions are observed at m/z 277, 242, and 214. nih.gov The fragmentation of N-Acetyl-2,6-dichlorodiphenylamine would follow a similar pathway. The presence of five deuterium atoms on one of the phenyl rings in the d5-labeled standard results in a 5-dalton mass shift in the molecular ion and in any fragments containing this ring. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and often preserves the molecular ion or produces a strong protonated molecular ion ([M+H]+). Negative Chemical Ionization (NCI) is particularly sensitive for electrophilic compounds containing halogen atoms, like the dichlorinated structure of diclofenac and its derivatives. researchgate.net NCI can provide high sensitivity, often reaching sub-nanogram levels.
| Compound | Expected Molecular Ion (M+) m/z | Key Fragment Ions (m/z) |
| N-Acetyl-2,6-dichlorodiphenylamine | ~308 | Fragments corresponding to the loss of the acetyl group, cleavage of the amine bridge, and loss of chlorine atoms. |
| This compound | ~313 | Fragments will be shifted by +5 Da if they contain the deuterated phenyl ring, allowing for clear differentiation from the analyte. |
This table illustrates the expected mass-to-charge ratios (m/z) for the deuterated and non-deuterated compound under mass spectrometry, highlighting the mass shift due to deuterium labeling.
Sample Preparation Techniques for Diverse Matrices Utilizing Deuterated Standards
The accurate measurement of analytes in complex biological matrices such as plasma, urine, or tissue requires extensive sample preparation to remove interferences and concentrate the target compound. researchgate.net The use of a stable isotope-labeled internal standard like this compound is fundamental to this process.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for extracting drugs and their metabolites from biological samples.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. For diclofenac and its metabolites, samples are typically acidified to a pH of 2-3 to protonate the acidic analytes, making them more soluble in organic solvents like diethyl ether, hexane, or ethyl acetate. nih.govresearchgate.netijpsonline.com The internal standard, this compound, is added to the sample before extraction begins. Because its chemical properties are nearly identical to the analyte, it partitions between the aqueous and organic phases in the same ratio, correcting for any inconsistencies in extraction efficiency.
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction than LLE. It involves passing the liquid sample through a solid sorbent material that retains the analyte. For diclofenac analysis from water or plasma, reverse-phase cartridges (e.g., Strata-X, C18) are commonly used. core.ac.uk The process involves conditioning the cartridge, loading the sample (with the internal standard), washing away interferences, and finally eluting the analyte and standard with a small volume of an organic solvent like methanol. core.ac.uk Optimization involves selecting the appropriate sorbent, adjusting the sample pH, and choosing the ideal wash and elution solvents to maximize recovery and minimize matrix effects. core.ac.uk
A key advantage of using a deuterated internal standard is the ability to accurately determine the extraction efficiency, or recovery, of the analytical method. Since this compound behaves almost identically to the target analyte during every step of the extraction and analysis, it provides a true measure of analyte loss.
The absolute extraction recovery is calculated by comparing the peak area ratio of the analyte to the internal standard in a pre-extracted spiked sample with the ratio in a post-extracted spiked sample (where the standard is added to the clean extract just before analysis). nih.gov
Formula for Recovery (%): [ \text{Recovery %} = \left( \frac{\text{Peak Area Ratio}{\text{Extracted Sample}}}{\text{Peak Area Ratio}{\text{Unextracted Sample}}} \right) \times 100 ]
This approach, known as the isotope dilution method, is considered the gold standard for quantitative bioanalysis, as it corrects for variations in extraction, derivatization yield, and injection volume, leading to high accuracy and precision. nih.govnih.gov Recoveries for diclofenac and related compounds are often in the range of 85-110%. nih.govnih.gov
| QC Level | Analyte Concentration (ng/mL) | Area Ratio (Analyte/IS) - Extracted | Area Ratio (Analyte/IS) - Unextracted | Calculated Recovery (%) |
| Low | 1.1 | 0.52 | 0.56 | 92.9 |
| Medium | 15.0 | 6.88 | 7.40 | 93.0 |
| High | 40.0 | 18.51 | 19.48 | 95.0 |
This table provides an example of how extraction recovery is determined at different quality control (QC) concentrations using a deuterated internal standard. Data is illustrative. nih.gov
Method Validation and Quality Control in Analytical Research
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidance on the parameters that need to be assessed. nih.gov The use of a co-eluting, stable isotope-labeled internal standard like this compound is integral to meeting the stringent requirements for method validation in regulated bioanalysis.
The key validation parameters include:
Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov This is demonstrated by analyzing blank samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte and internal standard.
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. nih.govnih.gov The curve is typically fitted with a linear regression, and a correlation coefficient (r²) of >0.99 is generally required. ijpsonline.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) on the same day (intra-day precision) and on different days (inter-day precision). nih.govijpsonline.comnih.gov Acceptance criteria are typically within ±15% of the nominal value (±20% at the lower limit of quantification).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govnih.gov
Recovery: As discussed previously, this assesses the efficiency of the extraction procedure. Consistent recovery across the concentration range is essential. nih.govijpsonline.com
Stability: The stability of the analyte and internal standard must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at low temperatures. ijpsonline.comijpsonline.com The internal standard helps to correct for any degradation of the analyte during these processes.
| Validation Parameter | Typical Acceptance Criteria | Role of this compound |
| Linearity | Correlation coefficient (r²) > 0.99 | Used to calculate the peak area ratio, normalizing the response. nih.gov |
| Accuracy | Mean value within 85-115% of nominal (80-120% for LLOQ). nih.gov | Corrects for procedural variations, ensuring measured values are close to true values. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ). nih.gov | Minimizes variability from extraction and injection, improving reproducibility. |
| Stability | Analyte concentration within ±15% of initial. ijpsonline.comijpsonline.com | Co-eluting nature helps track and correct for analyte degradation during storage and handling. |
| Recovery | Consistent and reproducible across the analytical range. | Acts as a true surrogate to accurately quantify extraction efficiency. nih.gov |
This table summarizes key method validation parameters and highlights the indispensable role of a deuterated internal standard in achieving them.
Evaluation of Linearity, Accuracy, Precision, and Limits of Detection/Quantitation
The validation of an analytical method is essential to ensure its reliability for a specific application. When using this compound as an internal standard for the quantification of 2,6-dichlorodiphenylamine (B195790), a comprehensive evaluation of the method's performance characteristics is undertaken. This includes assessing its linearity, accuracy, precision, and sensitivity.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is constructed by analyzing a series of standards containing known concentrations of 2,6-dichlorodiphenylamine and a constant concentration of the internal standard, this compound. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve. For the analysis of 2,6-dichlorodiphenylamine, a linear relationship is generally observed over a specific concentration range, with a correlation coefficient of ≥0.999 being the common acceptance criterion. nih.gov
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of 2,6-dichlorodiphenylamine at different concentration levels (low, medium, and high). The percentage recovery is then calculated. Methods for analyzing diclofenac and its impurities typically demonstrate high accuracy, with recovery values within the acceptable range of 98-102%. longdom.org
Precision: Precision is the measure of the repeatability of the analytical method. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). For the analysis of trace impurities like 2,6-dichlorodiphenylamine, the acceptance criteria for precision are generally an RSD of ≤2%. nih.gov
Limits of Detection (LOD) and Quantitation (LOQ): The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are crucial for the analysis of impurities, which are often present at very low levels. For impurities of diclofenac, sensitive HPLC methods have been developed with LODs and LOQs in the parts-per-million (ppm) range. longdom.org
Below are illustrative data tables representing typical validation results for an analytical method for 2,6-dichlorodiphenylamine using this compound as an internal standard.
Illustrative Linearity Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/Internal Standard) |
|---|---|
| 0.05 | 0.012 |
| 0.1 | 0.025 |
| 0.5 | 0.124 |
| 1.0 | 0.251 |
| 5.0 | 1.255 |
| 10.0 | 2.508 |
Correlation Coefficient (r²): 0.9998
Illustrative Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| 0.1 | 0.099 | 99.0 | 1.8 |
| 1.0 | 1.01 | 101.0 | 1.2 |
| 5.0 | 4.97 | 99.4 | 0.9 |
Illustrative Limits of Detection and Quantitation
| Parameter | Value (µg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.015 |
| Limit of Quantitation (LOQ) | 0.05 |
Interlaboratory Reproducibility and Harmonization through Reference Materials
Interlaboratory reproducibility, also known as ruggedness, is a critical aspect of method validation that demonstrates the ability of an analytical method to produce consistent results across different laboratories, analysts, and equipment. The use of certified reference materials (CRMs), such as this compound, is fundamental to achieving and demonstrating interlaboratory reproducibility.
By providing a well-characterized and homogenous material with a certified value for the analyte of interest (in this case, through its use as an internal standard for a certified analyte), CRMs serve as a common benchmark for all participating laboratories. This allows for a direct comparison of results and helps to identify and mitigate any systematic biases that may exist between laboratories.
Harmonization of analytical methods is the process of establishing a common set of procedures and standards to ensure that results from different laboratories are comparable. The availability and use of CRMs like this compound are key enablers of harmonization. Regulatory bodies and pharmacopeias often reference the use of such standards in their monographs to ensure the quality and safety of pharmaceutical products.
While specific interlaboratory study data for this compound is not publicly available, the principles of such studies are well-established. The table below provides an illustrative example of how results from an interlaboratory study for the analysis of 2,6-dichlorodiphenylamine might be presented.
Illustrative Interlaboratory Study Results for the Quantification of 2,6-dichlorodiphenylamine
| Laboratory | Reported Concentration (µg/mL) | Deviation from Mean (%) |
|---|---|---|
| Lab A | 0.48 | -4.0 |
| Lab B | 0.51 | +2.0 |
| Lab C | 0.52 | +4.0 |
| Lab D | 0.49 | -2.0 |
| Lab E | 0.50 | 0.0 |
Mean Concentration: 0.50 µg/mL
Mechanistic Investigations and Kinetic Isotope Effects Kie Studies
Theoretical Basis of Kinetic Isotope Effects in Deuterated Systems
The kinetic isotope effect is the ratio of the rate constant of a reaction involving a reactant with a lighter isotope (kL) to the rate constant of the same reaction with a heavier isotope (kH). google.com In deuterated systems, this is typically expressed as kH/kD. The underlying principle of the KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org Due to its greater mass, deuterium (B1214612) forms a stronger bond with carbon, resulting in a lower vibrational frequency and consequently a lower ZPE compared to a C-H bond. nih.gov
For a chemical reaction to occur, energy must be supplied to overcome an activation barrier, which includes the energy required to break existing bonds. Because the C-D bond has a lower ZPE, more energy is required to reach the transition state where this bond is cleaved. portico.org This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart.
KIEs are categorized as either primary or secondary.
Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. portico.org For C-H bond cleavage, the theoretical maximum kH/kD is around 7 at room temperature, although values can be larger if quantum tunneling occurs. nih.gov A significant PKIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the slowest step of the reaction. portico.org
Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE occurs when the isotopically substituted bond is not broken or formed during the rate-determining step. google.com These effects are generally smaller than PKIEs (kH/kD often between 0.7 and 1.5) and arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. google.com SKIEs are further classified by the position of the isotope relative to the reaction center (α, β, etc.) and can provide valuable information about the geometry and hybridization of the transition state.
Application of N-Acetyl-2,6-dichlorodiphenylamine-d5 in Elucidating Reaction Mechanisms
This compound, a deuterated isotopologue of N-acetyl-2,6-dichlorodiphenylamine, is a valuable probe for mechanistic studies. The five deuterium atoms are typically located on the unsubstituted phenyl ring, as this is a common site for metabolic modification or other chemical reactions.
Consider a hypothetical oxidation of N-Acetyl-2,6-dichlorodiphenylamine. By comparing the rate of metabolism of the non-deuterated compound with that of this compound, the rate-limiting step can be identified.
| Compound | Reaction Rate (v) | Kinetic Isotope Effect (kH/kD) | Interpretation |
| N-Acetyl-2,6-dichlorodiphenylamine | vH | \multirow{2}{}{5.8} | Significant primary KIE suggests C-H bond cleavage on the phenyl ring is the rate-limiting step. |
| This compound | vD | ||
| N-Acetyl-2,6-dichlorodiphenylamine | vH | \multirow{2}{}{1.1} | A small or absent KIE suggests C-H bond cleavage is not the rate-limiting step. The slow step may be, for example, binding to the enzyme or product release. |
| This compound | vD | ||
| This table presents hypothetical data for illustrative purposes. |
Even when the deuterated bonds are not broken, secondary KIEs can provide detailed information about the transition state. For instance, if a reaction occurs at the nitrogen atom of this compound, such as N-dealkylation or a rearrangement, the hybridization of the atoms in the deuterated phenyl ring may change as the reaction proceeds to the transition state. This change in hybridization alters the vibrational frequencies of the C-D bonds, leading to a measurable SKIE.
An SKIE greater than 1 (a normal SKIE) suggests that the transition state is more loosely bound (less sterically hindered) at the deuterated position than the reactant. Conversely, an SKIE less than 1 (an inverse SKIE) indicates a more crowded or constrained transition state. This information is crucial for constructing an accurate picture of the reaction pathway and the structure of transient intermediates.
Isotope Effects on Photochemical and Thermal Degradation Pathways
The principles of KIEs also apply to the study of degradation processes, such as the photochemical or thermal decomposition of N-Acetyl-2,6-dichlorodiphenylamine. The degradation of many organic compounds in the environment is initiated by the abstraction of a hydrogen atom by reactive species like hydroxyl radicals.
If the degradation of N-Acetyl-2,6-dichlorodiphenylamine is initiated by the abstraction of a hydrogen atom from the unsubstituted phenyl ring, then the deuterated compound, this compound, would be expected to degrade more slowly. Measuring the degradation rates of both isotopologues under controlled photochemical or thermal conditions can therefore establish the importance of this pathway. A significant KIE would confirm that C-H bond cleavage is a key step in the degradation mechanism. Conversely, the absence of a KIE might suggest that other degradation pathways, such as cleavage of the acetyl group or reactions involving the chlorinated ring, are more dominant.
Computational Chemistry and Molecular Modeling in Complementary KIE Studies
In conjunction with experimental studies, computational chemistry and molecular modeling have become indispensable tools for investigating KIEs. Quantum mechanical calculations can be used to model the reactants and transition states of a proposed reaction mechanism. From these models, vibrational frequencies for both the deuterated and non-deuterated species can be calculated, allowing for the theoretical prediction of the KIE.
These theoretical calculations can be used in several ways:
To predict the magnitude of the KIE for different proposed mechanisms, which can then be compared to experimental results to identify the most likely reaction pathway.
To visualize the geometry of the transition state and understand the structural features that give rise to a particular primary or secondary KIE.
To study reaction mechanisms that are difficult to probe experimentally, such as those involving highly reactive or short-lived intermediates.
For a complex molecule like this compound, computational modeling can provide a detailed, atom-level understanding of how deuteration influences its reactivity, complementing the macroscopic rate data obtained from experiments.
Environmental Behavior and Fate Studies of N Acetyl 2,6 Dichlorodiphenylamine D5 As a Tracer
Analytical Methodologies for Environmental Monitoring Using Deuterated Standards
Stable isotope-labeled internal standards, such as N-Acetyl-2,6-dichlorodiphenylamine-d5, are the gold standard in quantitative environmental analysis, particularly when coupled with mass spectrometry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.com The key advantage of using a deuterated standard is that it behaves almost identically to the target analyte during sample extraction, cleanup, and chromatographic separation, while being distinguishable by its higher mass. acanthusresearch.com This co-elution and similar ionization efficiency help to compensate for matrix effects, where other co-extracted substances can enhance or suppress the analyte signal, leading to more accurate and precise measurements.
The monitoring of diclofenac (B195802) and its metabolites in aquatic environments is of significant concern due to their potential ecotoxicological effects. Analytical methods for their quantification in surface water, groundwater, and wastewater frequently employ deuterated internal standards to ensure data reliability. For instance, methods have been developed for the simultaneous determination of diclofenac and its human metabolites in wastewater, utilizing an internal standard approach to correct for matrix effects. researchgate.net While specific methods detailing the use of this compound are not widespread in publicly available literature, the principles are well-established with similar compounds like diclofenac-d4.
A typical analytical workflow involves solid-phase extraction (SPE) to concentrate the analytes from a water sample, followed by analysis using LC-MS/MS. The deuterated standard is spiked into the sample at a known concentration before any sample preparation steps. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which corrects for any losses during the procedure.
Table 1: Representative Analytical Method Parameters for Diclofenac Metabolites in Aquatic Systems Using a Deuterated Internal Standard Approach
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Solid-Phase Extraction (SPE) with hydrophilic-lipophilic balanced (HLB) cartridges |
| Internal Standard | Deuterated analog of the analyte (e.g., Diclofenac-d4) |
| Quantification | Internal standard calibration |
| Typical Limits of Quantification (LOQ) | Low ng/L to µg/L range |
| Recovery | Generally >70% |
The analysis of pharmaceutical residues in solid matrices like soil and sediment presents additional challenges due to the complexity of the matrix and the strong binding of analytes to organic matter and mineral surfaces. Extraction methods such as pressurized liquid extraction (PLE) or ultrasonic extraction are often required, followed by a thorough cleanup of the extract. The use of a deuterated internal standard like this compound is crucial in these analyses to account for the variability in extraction efficiency and significant matrix effects.
While the presence of diclofenac and its metabolites in air is less studied, they can be associated with particulate matter. The analysis of these compounds in biota, such as fish tissues or bird eggs, is important for understanding bioaccumulation and food web transfer. In these complex biological matrices, the use of a stable isotope-labeled internal standard is essential for accurate quantification. The analytical process is similar to that for soil and sediment, involving rigorous extraction and cleanup steps prior to LC-MS/MS analysis. The choice of a deuterated standard that is not commercially available in the matrix itself is a key consideration for accurate results. researchgate.net
Elucidation of Environmental Degradation Pathways and Kinetics
Direct experimental studies on the environmental degradation of this compound are scarce in scientific literature. Its primary role as an internal standard means that its own environmental fate is not typically the focus of research. However, its stability is a critical factor for its use in such studies. acanthusresearch.com Any degradation of the standard during the course of an experiment could lead to inaccurate quantification of the target analytes. The position of the deuterium (B1214612) labels on the molecule is important to prevent H-D exchange with protons from the solvent, which would compromise its utility. acanthusresearch.com Inferences about its likely environmental behavior can be drawn from studies on diclofenac and its non-deuterated metabolites.
Diclofenac is known to undergo photolytic degradation in surface waters. Studies have shown that direct photolysis of diclofenac can lead to the formation of various transformation products. The rate of photolysis is influenced by factors such as pH and the presence of natural photosensitizers. It can be reasonably inferred that this compound would also be susceptible to photolysis, potentially at a similar rate to its non-deuterated counterpart, although the deuterium atoms might slightly alter the reaction kinetics (a phenomenon known as the kinetic isotope effect).
Hydrolysis is generally not a major degradation pathway for diclofenac under typical environmental pH conditions. Similarly, the amide bond in this compound is expected to be relatively stable to hydrolysis in the environmental pH range of surface and groundwaters.
The biodegradation of diclofenac in conventional wastewater treatment plants is often reported to be limited. However, some microbial transformation can occur, leading to hydroxylated metabolites. The N-acetylated form of dichlorodiphenylamine could potentially undergo deacetylation by microbial enzymes, reverting to 2,6-dichlorodiphenylamine (B195790). The presence of deuterium atoms is not expected to significantly alter the susceptibility of the molecule to enzymatic attack, although minor kinetic isotope effects could be observed. The primary value of a deuterated compound in such studies would be as a tracer to distinguish the experimentally added compound from any background contamination and to accurately quantify its transformation products.
Lack of Environmental Fate Data for this compound as a Tracer
Despite a comprehensive search for scientific literature and research data, no specific studies detailing the environmental behavior and fate of this compound, particularly concerning its sorption, desorption, and transport phenomena as a tracer, could be located.
The focus of available environmental research is overwhelmingly on the non-deuterated parent compound, diclofenac, and its primary metabolites. Studies on diclofenac indicate that its environmental behavior is influenced by factors such as soil organic matter content and pH. For instance, the sorption of diclofenac in agricultural soils has been shown to be positively correlated with soil organic carbon. However, this information pertains to diclofenac and not its deuterated acetylated derivative.
Isotopically labeled compounds like this compound are typically used in tracer studies to track the environmental pathways of pollutants. The deuterium labeling allows scientists to distinguish the tracer from the naturally occurring compound in environmental samples. The absence of published research on the sorption, desorption, and transport of this compound means that crucial data, such as soil-water partition coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc), are not available. These parameters are essential for modeling the environmental transport and fate of the substance.
Consequently, it is not possible to provide detailed research findings or generate the requested data tables on the environmental behavior of this compound at this time. Further research and publication in this specific area are needed to fill this knowledge gap.
Applications in Biological Systems Research Methodologies Non Human, Non Clinical Focus
Analytical Quantification in In Vitro and Ex Vivo Biological Matrices
Stable isotope-labeled compounds are crucial for accurate quantification in complex biological matrices. N-Acetyl-2,6-dichlorodiphenylamine-d5 is designed for this purpose, enabling precise measurement of its non-labeled analogue in various experimental systems.
In vitro metabolism studies using liver microsomes or cultured cells are fundamental in drug discovery to understand the metabolic fate of a compound. In such assays, the parent compound is incubated with the biological system, and the formation of metabolites is monitored over time. The biotransformation of compounds like diclofenac (B195802) is extensively studied in human and rat liver microsomes, where it undergoes hydroxylation and other phase I and phase II metabolic reactions. nih.govacs.orgacs.org
The role of this compound in these assays would be as an internal standard for the quantification of N-acetylated metabolites. When added to the biological sample at a known concentration after the incubation period, it co-elutes with the analyte of interest during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for the correction of any sample loss during extraction and purification, as well as variations in ionization efficiency in the mass spectrometer, leading to highly accurate quantification of the metabolite.
| Parameter | Description | Relevance of this compound |
| Assay Type | Microsomal or cellular biotransformation | Provides a stable isotope-labeled internal standard for accurate quantification of N-acetylated metabolites. |
| Biological Matrix | Liver microsomes (human, rat), cultured cells | Co-extraction with the analyte corrects for matrix effects and procedural losses. |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Allows for differentiation from the non-labeled analyte based on mass-to-charge ratio. |
Beyond cellular models, understanding the distribution and concentration of a compound and its metabolites in various tissues and biological fluids is essential. This compound would serve as an invaluable internal standard for quantifying its non-deuterated form in ex vivo samples such as tissue homogenates (e.g., from liver, kidney) and biological fluids (e.g., plasma, urine) obtained from preclinical animal studies. The use of deuterated internal standards, such as deuterated diclofenac, for analysis in plasma and urine has been well-documented. nih.govorientjchem.org The addition of the deuterated standard at an early stage of sample preparation ensures that any variability in the complex extraction and clean-up procedures for these matrices is accounted for, leading to reliable and reproducible quantification.
Isotope Dilution Mass Spectrometry in Targeted Metabolomics and Exposomics Methodologies
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the accurate quantification of specific molecules in complex mixtures. osti.govnist.govrsc.org It is considered a definitive method for measurement and is increasingly applied in targeted metabolomics and exposomics to precisely measure the levels of endogenous metabolites or exposure to xenobiotics.
In targeted metabolomics, the goal is to quantify a specific set of known metabolites. Similarly, in exposomics, the focus is on measuring exposure to various environmental compounds. In both fields, accurate quantification is paramount. This compound, as a stable isotope-labeled standard, is ideally suited for IDMS. researchgate.net By spiking the biological sample with a known amount of the deuterated standard, the ratio of the non-labeled analyte to the labeled standard can be measured by mass spectrometry. This ratio is then used to calculate the exact concentration of the analyte, effectively normalizing for variations in sample handling and instrument response. nih.gov This approach significantly improves the precision and accuracy of quantitative measurements compared to methods relying on external calibration curves alone.
| Application Area | Role of this compound | Key Advantage |
| Targeted Metabolomics | Internal standard for the quantification of a specific N-acetylated metabolite. | High accuracy and precision through isotope dilution. nih.gov |
| Exposomics | Internal standard for quantifying exposure to N-acetylated dichlorodiphenylamine-related compounds. | Reliable measurement in complex environmental or biological samples. |
Modern research often requires the analysis of a large number of biological samples, making high-throughput methods essential. The "dilute-and-shoot" approach, where a sample is simply diluted before injection into the LC-MS system, is a common high-throughput strategy. nih.gov The use of a stable isotope-labeled internal standard like this compound is particularly critical in such methods. While minimizing sample preparation, these approaches are more susceptible to matrix effects. The co-eluting deuterated standard experiences similar matrix effects as the analyte, and the ratio-based quantification effectively cancels out this interference, ensuring data quality in high-throughput screens. The development of rapid LC-MS methods is crucial for processing a large number of samples efficiently. nih.govacs.org
Future Research Directions and Methodological Innovations
Integration with Advanced Separation Technologies (e.g., Ion Mobility Spectrometry, Multi-Dimensional Chromatography)
The complexity of biological and environmental samples necessitates sophisticated separation techniques to isolate and accurately quantify target analytes. The coupling of established methods like liquid chromatography (LC) and gas chromatography (GC) with advanced separation technologies offers a powerful approach to enhance analytical resolution.
Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. When integrated with mass spectrometry (LC-IMS-MS or GC-IMS-MS), it adds another dimension of separation, enabling the differentiation of isomers and the reduction of background noise. For the analysis of N-Acetyl-2,6-dichlorodiphenylamine and its deuterated standard, IMS could provide cleaner mass spectra and improved signal-to-noise ratios, leading to more accurate quantification, particularly in complex matrices.
Multi-Dimensional Chromatography (MDC) involves the use of two or more chromatographic columns with different separation mechanisms to resolve complex mixtures. mdpi.comresearchgate.net A common setup is comprehensive two-dimensional liquid chromatography (LCxLC), where the entire effluent from the first dimension is transferred to the second dimension for further separation. nih.govchemrxiv.org This technique dramatically increases peak capacity and resolving power. researchgate.net In the context of analyzing samples for N-Acetyl-2,6-dichlorodiphenylamine, a two-dimensional approach could effectively separate the analyte and its deuterated internal standard from co-eluting matrix components that might interfere with quantification. mdpi.com
Table 1: Potential of Advanced Separation Technologies for N-Acetyl-2,6-dichlorodiphenylamine-d5 Analysis
| Technology | Principle | Potential Advantages for Analysis |
| Ion Mobility Spectrometry (IMS) | Separation of ions based on size, shape, and charge in the gas phase. | - Separation of isomers and isobars.- Reduced chemical noise and improved signal-to-noise ratio.- Enhanced specificity in complex matrices. |
| Multi-Dimensional Chromatography (MDC) | Use of multiple separation columns with different selectivities. mdpi.com | - Increased peak capacity and resolution.- Improved separation of target analytes from complex matrix components.- Enhanced accuracy and precision of quantification. |
Development of Automated and Miniaturized Analytical Platforms
The demand for high-throughput analysis in fields such as pharmaceutical development and clinical diagnostics is driving the development of automated and miniaturized analytical systems. oup.comnih.govtheanalyticalscientist.comsemanticscholar.orgunizg.hr These "lab-on-a-chip" technologies offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, and lower costs. unizg.hr
Future research could focus on developing dedicated microfluidic devices for the rapid and automated quantification of N-Acetyl-2,6-dichlorodiphenylamine using this compound as an internal standard. Such platforms could integrate sample preparation, chromatographic separation, and detection on a single chip, streamlining the analytical workflow. nih.gov The implementation of automated workflows, such as those offered by companies like Mestrelab, can significantly accelerate data processing and analysis. mestrelab.com
Novel Applications in Systems Biology and Multi-Omics Research as Analytical Probes
The use of stable isotope-labeled compounds as probes is a burgeoning area of research in systems biology and multi-omics (e.g., metabolomics, proteomics). Deuterated compounds can be used to trace the metabolic fate of drugs and other xenobiotics within a biological system. europa.eu
Given that N-Acetyl-2,6-dichlorodiphenylamine is a metabolite of certain industrial chemicals and a precursor to diclofenac (B195802), its deuterated analog, this compound, could serve as a valuable probe. Researchers could administer the deuterated compound to in vitro or in vivo models to:
Elucidate the metabolic pathways of the parent compound.
Identify and quantify downstream metabolites.
Investigate potential metabolic shunting or alterations in metabolic pathways upon exposure. nih.gov
Study the kinetics of metabolic processes without the confounding presence of the endogenous compound. acs.org
This approach would provide critical insights into the biotransformation and potential biological effects of the parent compound, contributing to a deeper understanding of its toxicology and pharmacology. The use of deuterated probes offers a powerful method for direct and bioorthogonal spectroscopic imaging within native cells. europa.eu
Advancements in Certified Reference Material Development for Deuterated Compounds
The accuracy and reliability of any quantitative analytical method depend on the availability of high-quality reference materials. Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for one or more specified properties and are accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nih.gov
For this compound to be effectively used as an internal standard in regulated environments, the development of a CRM is essential. This involves:
High-Purity Synthesis: Ensuring the chemical and isotopic purity of the deuterated compound. Companies like Acanthus Research and Emery Pharma specialize in the synthesis of stable isotope-labeled reference standards. acanthusresearch.comemerypharma.comacanthusresearch.com
Rigorous Characterization: Utilizing a battery of analytical techniques (e.g., NMR, MS, HPLC) to confirm the structure and purity.
Accurate Value Assignment: Precisely determining the concentration and isotopic enrichment of the CRM.
Uncertainty Estimation: Quantifying the uncertainty associated with the certified value.
Stability Studies: Assessing the long-term stability of the material under specified storage conditions.
Advancements in analytical instrumentation and metrological principles will continue to improve the accuracy and reduce the uncertainty associated with CRMs for deuterated compounds. The availability of a CRM for this compound from suppliers like LGC Standards or Sigma-Aldrich would greatly enhance the quality and comparability of analytical data across different laboratories. nih.govmdpi.com
Q & A
Q. What are the validated synthetic routes for N-Acetyl-2,6-dichlorodiphenylamine-d5, and how can isotopic purity be ensured?
Methodological Answer: Synthesis typically involves deuterium incorporation at specific positions. Key steps include:
- Deuteration : Use deuterated precursors (e.g., 2,6-dichlorodiphenylamine-d5) to ensure isotopic labeling. lists analogs synthesized via nickel-catalyzed N–H bond activation, suggesting catalytic systems (e.g., Ni/phosphine ligands) for selective deuteration .
- Acetylation : React with acetyl chloride in anhydrous conditions. highlights hydrolysis and substitution reactions in similar acetamides, emphasizing the need for controlled pH and temperature to prevent side reactions .
Q. Table 1: Comparison of Catalytic Systems for Deuteration
| Catalyst | Reaction Conditions | Isotopic Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Ni/Phosphine | 80°C, 12h, D₂O | >98 | 85 | |
| Pd/C (Deuterium gas) | 100°C, 24h | 95 | 70 |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm deuterium incorporation. and highlight phenol-d5 and nitrobenzene-d5 standards as benchmarks for deuterated aromatic systems .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight (e.g., M+5 for deuterated species). emphasizes the use of isotopic standards in analytical workflows .
Q. What safety protocols are critical when handling chlorinated aromatic acetamides?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles () .
- Ventilation : Use fume hoods to minimize inhalation of chlorinated vapors ().
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines () .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in deuterium incorporation efficiency across synthetic batches?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Analysis : Compare reaction rates of deuterated vs. non-deuterated substrates. ’s Ni-catalyzed synthesis study provides a framework for tracking isotopic effects .
- Isotopic Tracing : Use ²H-labeled reagents (e.g., D₂O, CD₃COCl) and monitor via NMR or MS to identify competing pathways () .
Q. How should researchers address discrepancies in NMR chemical shifts between synthetic batches?
Methodological Answer:
- Solvent/Concentration Standardization : Ensure consistent solvent (e.g., CDCl₃) and concentration () .
- Paramagnetic Contaminant Check : Test for trace metals (e.g., Ni/Pd residues) using inductively coupled plasma (ICP) MS () .
Q. Table 2: Typical ¹³C NMR Peaks for Key Functional Groups
| Functional Group | Expected Shift (ppm) | Deviation Threshold |
|---|---|---|
| Acetyl Carbonyl | 168–172 | ±0.5 ppm |
| Aromatic C-Cl | 125–130 | ±1.0 ppm |
Q. What strategies minimize by-products during large-scale synthesis?
Methodological Answer:
- Stepwise Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization () .
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., unreacted dichlorodiphenylamine) () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
